molecular formula C10H12OS2 B1492731 (tetrahydro-2H-thiopyran-4-yl)(thiophen-2-yl)methanone CAS No. 2025697-48-5

(tetrahydro-2H-thiopyran-4-yl)(thiophen-2-yl)methanone

Cat. No. B1492731
M. Wt: 212.3 g/mol
InChI Key: XNCPSSQTPPBGAJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

While specific synthesis methods for “(tetrahydro-2H-thiopyran-4-yl)(thiophen-2-yl)methanone” were not found, related compounds have been synthesized through various methods. For instance, tetrahydro-4H-thiopyran-4-ones have been synthesized from 3,3’-thiodipropanoates by intramolecular Dieckmann condensation . Another method involves the double addition of hydrogen sulfide or sodium sulfide to divinyl ketones .

Scientific Research Applications

Synthesis and Characterization

Research has been conducted on synthesizing and characterizing novel compounds that share a structural relationship with "(tetrahydro-2H-thiopyran-4-yl)(thiophen-2-yl)methanone," focusing on their potential applications in various fields. For instance, Shahana and Yardily (2020) synthesized compounds like (4-amino-2-(phenylamino)thiazol-5-yl)(thiophene-2-yl)methanone, characterized by UV, IR, NMR, and high-resolution mass spectrometry. The study emphasized the compounds' antibacterial activity, highlighted through molecular docking studies Shahana & Yardily, 2020.

Material Science Applications

In material science, compounds structurally similar to "(tetrahydro-2H-thiopyran-4-yl)(thiophen-2-yl)methanone" are explored for their potential use in electronics and photonics. For example, Hu et al. (2013) investigated electrochromic materials consisting of carbazole and phenyl-methanone units, revealing their promising optical contrast and fast switching time, essential for developing advanced electrochromic devices Hu et al., 2013.

Pharmacological Studies

While direct applications of "(tetrahydro-2H-thiopyran-4-yl)(thiophen-2-yl)methanone" in pharmacology were not found in the provided papers, closely related synthetic methodologies and compound structures are often investigated for their medicinal properties. For instance, the synthesis of thiochromans and benzothiopyrans, which could be structurally related to the target compound, has been explored for their potential in creating new pharmacologically active molecules Saito et al., 2003.

Environmental and Green Chemistry

Pervaporation techniques using novel crosslinked chitosan/poly(vinylpyrrolidone) blend membranes for dehydrating tetrahydrofuran (THF) from its aqueous mixtures showcase an application in environmental and green chemistry. This research demonstrates the role of similar compounds in enhancing separation processes and promoting sustainable chemical practices Devi et al., 2006.

properties

IUPAC Name

thian-4-yl(thiophen-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12OS2/c11-10(9-2-1-5-13-9)8-3-6-12-7-4-8/h1-2,5,8H,3-4,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNCPSSQTPPBGAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCC1C(=O)C2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(tetrahydro-2H-thiopyran-4-yl)(thiophen-2-yl)methanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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